![molecular formula C₁₂H₁₃N₃O₈ B1146715 (2,5-二氧代吡咯烷-1-基) 3-[(2,5-二氧代吡咯烷-1-基)氧羰基氨基]丙酸酯 CAS No. 21994-89-8](/img/structure/B1146715.png)

(2,5-二氧代吡咯烷-1-基) 3-[(2,5-二氧代吡咯烷-1-基)氧羰基氨基]丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrolidin derivatives often involves palladium-catalyzed oxidative carbonylation reactions, as demonstrated by Bacchi et al. (2002), who efficiently synthesized 5-(alkoxycarbonyl)methylene-3-oxazolines, a process that could potentially be adapted for the synthesis of our target compound (Bacchi, Costa, Gabriele, Pelizzi, & Salerno, 2002). This method highlights the utility of catalytic amounts of palladium compounds in facilitating the cyclization-alkoxycarbonylation process, potentially applicable to the synthesis of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate.

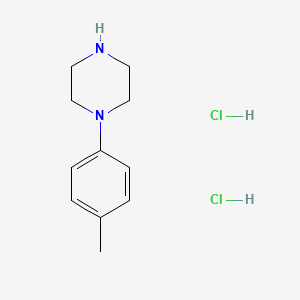

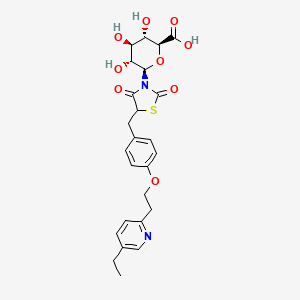

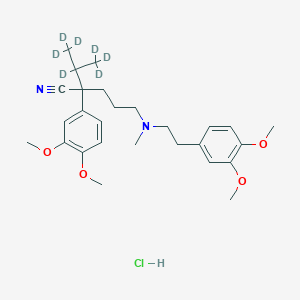

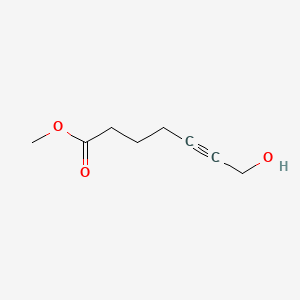

Molecular Structure Analysis

The molecular structure of related compounds, such as uracil derivatives synthesized by Yao et al. (2013), provides insights into the potential structure of our target molecule. These derivatives were analyzed using X-ray diffraction, demonstrating the importance of N–H···O hydrogen bonding in stabilizing the molecular structure, which could be a significant factor in the molecular arrangement of our compound of interest (Yao, Yi, Zhou, & Xiong, 2013).

Chemical Reactions and Properties

The reactivity and chemical behavior of pyrrolidin derivatives are complex and varied. For instance, the work by El-Abadelah et al. (2018) on oxidative C–C coupling reactions with palladium(II) highlights the potential for innovative synthetic routes and reactions involving pyrrolidin derivatives, which could be relevant for modifying or synthesizing our target compound (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).

Physical Properties Analysis

The physical properties of pyrrolidin derivatives, such as solubility, melting point, and crystalline structure, can be crucial for understanding the behavior of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate. Studies like those conducted by Gimalova et al. (2014) on the synthesis and recyclization of related compounds provide valuable data on the physical characteristics of these molecules, which may apply to our target compound (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the applications and behavior of our compound. Research on similar molecules, such as the study by Chernyshev et al. (2010) on the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, provides insights into the chemical transformations and stability of pyrrolidin derivatives, which could inform the handling and use of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate (Chernyshev, Chernysheva, & Starikova, 2010).

科学研究应用

蛋白质-蛋白质相互作用研究

该化合物,也称为 DSSO 交联剂,用作研究蛋白质-蛋白质相互作用的质谱可裂解交联剂 {svg_1}。它靶向 Lys,10.1 Å 间隔臂和两个中心亚砜旁边对称的 C-S 可裂解键 {svg_2}.

蛋白质复合物的分析

DSSO 交联剂用于开发用于蛋白质复合物比较结构分析的复用定量交联质谱平台 {svg_3}.

蛋白质的结构动力学

该化合物用于定量蛋白质的结构动力学。 它为硫醇反应性和酸性残基靶向试剂提供了补充数据 {svg_4}.

阐明蛋白质-蛋白质相互作用

DSSO 交联剂用于阐明蛋白质-蛋白质相互作用。 它在研究作为复合物起作用的蛋白质方面特别有用 {svg_5}.

靶向“不可药物”的蛋白质靶标

该化合物用于寻找靶向“不可药物”的蛋白质靶标。 由于其独特的特性,它已在该领域显示出潜力 {svg_6}.

新型交联策略的开发

安全和危害

The compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . It’s recommended to refer to the MSDS for complete safety information .

作用机制

Target of Action

The primary target of this compound is proteins, specifically lysine residues . The compound can react with proteins to modify these residues, indicating a potential role in protein function or structure.

Mode of Action

The compound acts as a protein crosslinker . It reacts with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody, to modify lysine residues . This suggests that the compound may alter protein structure or function through the formation of crosslinks.

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O8/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19/h1-6H2,(H,13,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOINKOELUJJOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)